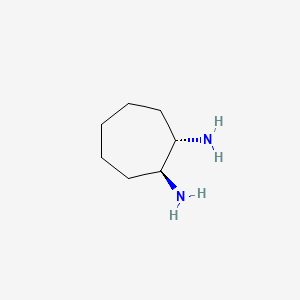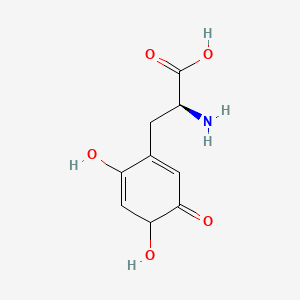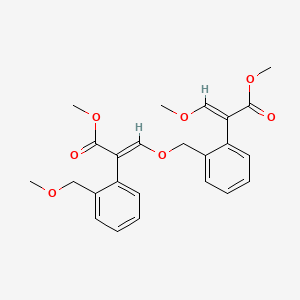
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of acrylates, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether intermediate, followed by the introduction of the acrylate moiety through esterification reactions. Common reagents used in these reactions include methanol, benzyl alcohol, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions that could lead to impurities.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted acrylates, alcohols, and ketones, depending on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Bromomethyl methyl ether: Another compound with a similar methoxy group but different reactivity and applications.
Sulfur compounds: These compounds share some structural similarities but differ significantly in their chemical behavior and uses.
Uniqueness
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H26O7 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
methyl (E)-3-methoxy-2-[2-[[(E)-3-methoxy-2-[2-(methoxymethyl)phenyl]-3-oxoprop-1-enoxy]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-27-13-17-9-5-7-11-19(17)22(24(26)30-4)16-31-14-18-10-6-8-12-20(18)21(15-28-2)23(25)29-3/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+ |
Clave InChI |
KHYRUAWYLSRGBV-YHARCJFQSA-N |
SMILES isomérico |
COCC1=CC=CC=C1/C(=C\OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)/C(=O)OC |
SMILES canónico |
COCC1=CC=CC=C1C(=COCC2=CC=CC=C2C(=COC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


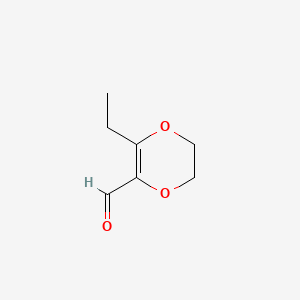
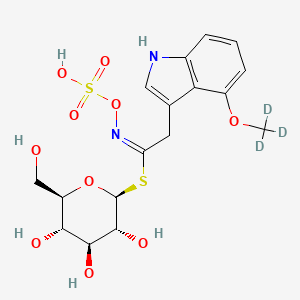
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

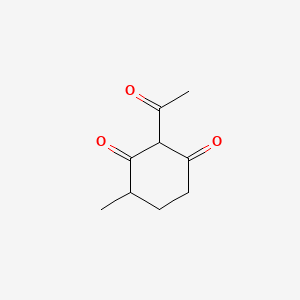
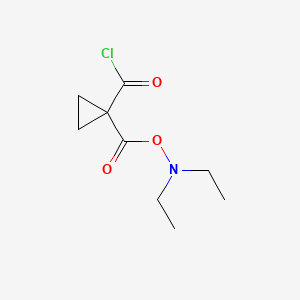
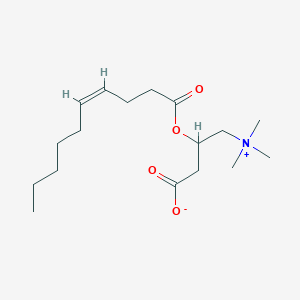

![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
